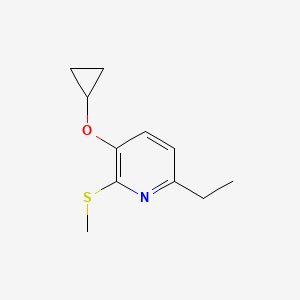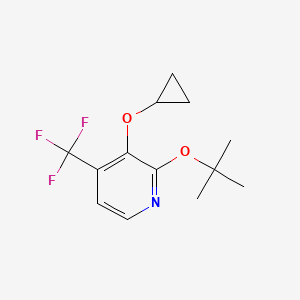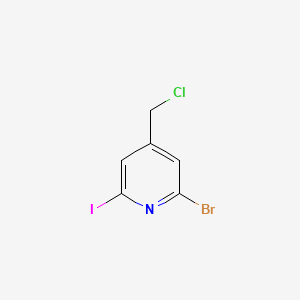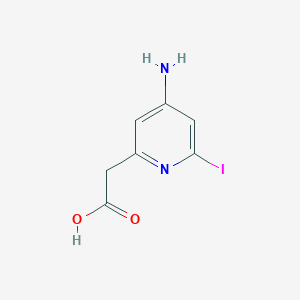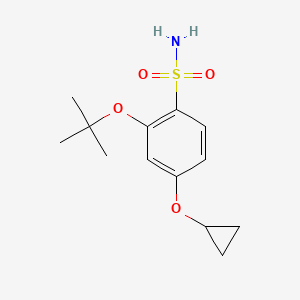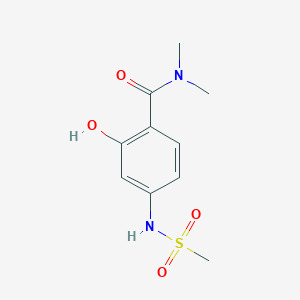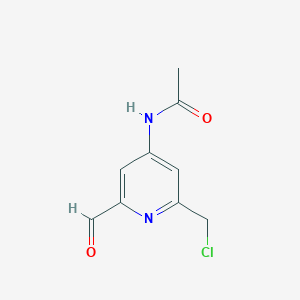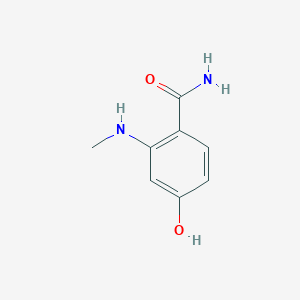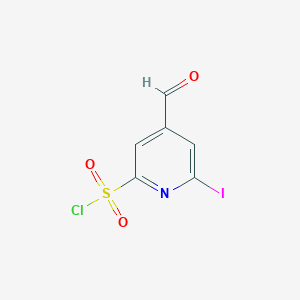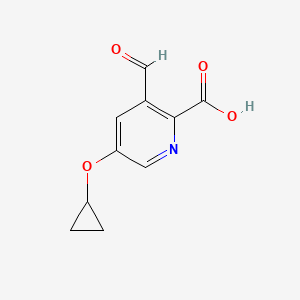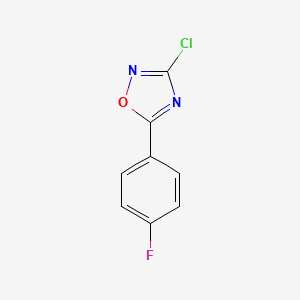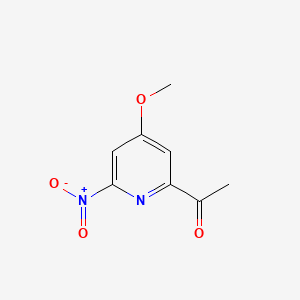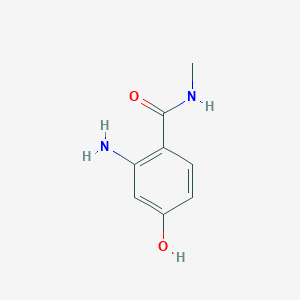
2-Amino-4-hydroxy-N-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-4-hydroxy-N-methylbenzamide is an organic compound with the molecular formula C8H10N2O2 It is a derivative of benzamide, characterized by the presence of an amino group at the second position, a hydroxyl group at the fourth position, and a methyl group attached to the nitrogen atom of the amide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-hydroxy-N-methylbenzamide can be achieved through several methods. One common approach involves the direct condensation of 2-amino-4-hydroxybenzoic acid with N-methylamine. The reaction typically requires a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction is carried out under reflux conditions in an inert solvent like tetrahydrofuran (THF) or dichloromethane (DCM).
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts such as Lewis acids (e.g., zinc chloride) can enhance the efficiency of the condensation reaction. Additionally, ultrasonic irradiation has been reported to accelerate the reaction and improve product purity .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Amino-4-hydroxy-N-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: 2-Amino-4-oxo-N-methylbenzamide.
Reduction: 2-Amino-4-hydroxy-N-methylbenzylamine.
Substitution: Various substituted benzamides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Amino-4-hydroxy-N-methylbenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Wirkmechanismus
The mechanism of action of 2-Amino-4-hydroxy-N-methylbenzamide involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. The compound may also act as an inhibitor of certain enzymes by binding to their active sites, thereby modulating biochemical pathways. Detailed studies on its mechanism of action are still ongoing, and further research is needed to fully elucidate its molecular targets and pathways involved .
Vergleich Mit ähnlichen Verbindungen
- 2-Amino-4-hydroxybenzamide
- 2-Amino-N-methylbenzamide
- 4-Hydroxy-N-methylbenzamide
Comparison: 2-Amino-4-hydroxy-N-methylbenzamide is unique due to the presence of both amino and hydroxyl groups on the benzene ring, along with a methyl group on the amide nitrogen. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, 2-Amino-4-hydroxybenzamide lacks the methyl group, which can influence its solubility and interaction with biological targets. Similarly, 2-Amino-N-methylbenzamide does not have the hydroxyl group, affecting its ability to participate in hydrogen bonding .
Eigenschaften
Molekularformel |
C8H10N2O2 |
|---|---|
Molekulargewicht |
166.18 g/mol |
IUPAC-Name |
2-amino-4-hydroxy-N-methylbenzamide |
InChI |
InChI=1S/C8H10N2O2/c1-10-8(12)6-3-2-5(11)4-7(6)9/h2-4,11H,9H2,1H3,(H,10,12) |
InChI-Schlüssel |
BGARMOADEMYLQP-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)C1=C(C=C(C=C1)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


